(S)-2-Aminosuccinic acid hydrochloride
Overview
Description
“2-Aminosuccinic acid”, also known as Aspartic acid (symbol Asp or D), is an α-amino acid that is used in the biosynthesis of proteins . It consists of a carboxylate (COOH) group and an amino (NH2) group as well as a side chain CH2COOH, making it a polar, negatively charged molecule at physiological pH. It is non-essential in humans, meaning the body can synthesize it.
“Hydrochloric acid” is a strong, corrosive acid that is commonly used in laboratory and industrial applications . It is a colorless solution with a distinctive pungent smell .
Molecular Structure Analysis
The molecular structure of 2-Aminosuccinic acid consists of a carboxylate (COOH) group and an amino (NH2) group as well as a side chain CH2COOH . Hydrochloric acid has a simple structure, consisting of one hydrogen atom and one chlorine atom .Chemical Reactions Analysis
As an amino acid, 2-Aminosuccinic acid can participate in peptide bond formation to form proteins. It can also undergo deamination, a process in which the amino group is removed . Hydrochloric acid, being a strong acid, can donate protons (H+) in reactions and can convert bases into their conjugate acids .Physical and Chemical Properties Analysis
Aspartic acid is a white crystalline powder with a melting point of 270°C (decomposition). It is soluble in water and insoluble in alcohol and ether . Hydrochloric acid is a colorless to light yellow water-soluble liquid with a pungent, irritating odor .Scientific Research Applications
Synthesis and Chemical Composition :
- (S)-2-Aminosuccinic acid hydrochloride has been synthesized from D-diethyl tartrate through a process involving ring forming, ring opening, reduction, and hydrolysis, with an overall yield of 42% (Pan Xian-hua, 2011).
Pharmaceutical Applications :
- It has been utilized in the development of novel amino acid-based polymers, which are promising as base materials for controlled drug delivery systems (V. Torma et al., 2007).
- The compound has been involved in studies for the efficient biosynthesis of high-value succinic acid and 5-hydroxyleucine, which have applications in food, chemical, and pharmaceutical industries (Dengyue Sun et al., 2019).
Chemical Research and Analysis :
- In chemical research, this compound has been used in the context of crystal engineering to form cocrystals with organic acids, demonstrating its utility in understanding and modifying pharmaceutical compounds (S. Childs et al., 2004).
- It is a component in the study of amino acid composition analysis of proteins, a fundamental technique in medical and food science research (M. Fountoulakis & H. Lahm, 1998).
Environmental Applications :
- The compound has been used in studies related to the removal of contaminants from soil, specifically in a heterogeneous ZVI/EDTA/Air Fenton-like system for the removal of 2,4-dichlorophenol from contaminated soil (Haiyan Zhou et al., 2014).
Bioengineering and Tissue Engineering :
- In the field of bioengineering, it has been used in the synthesis of injectable in situ forming biodegradable chitosan-hyaluronic acid-based hydrogels for cartilage tissue engineering (H. Tan et al., 2009).
Microbial Engineering :
- The compound has been involved in the production of succinic acid by metabolically engineered microorganisms, highlighting its role in biotechnology and industrial applications (J. Ahn et al., 2016).
Mechanism of Action
Future Directions
The study of amino acids like Aspartic acid is crucial in the field of biochemistry and medicine. They are fundamental in the development of new treatments and understanding biological processes . Hydrochloric acid, due to its strong acidic properties, is widely used in various industries and continues to be a subject of various chemical research .
Properties
IUPAC Name |
2-aminobutanedioic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMPBALQYTJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432507 | |
Record name | Aspartic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40149-75-5, 17585-59-0 | |
Record name | Aspartic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.